Disodium tetrasulphide

説明

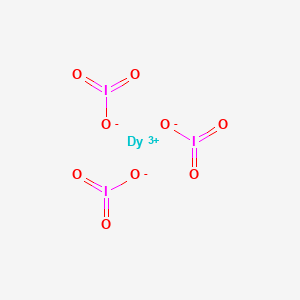

Disodium tetrasulphide (Na2S4) is an inorganic compound . It appears as a dark red, slightly viscous liquid or yellow crystalline powder . It is used in the metals industry, in mining (ore processing), and to purify flue (exhaust) gas .

Synthesis Analysis

Disodium tetrasulphide is produced through the reaction between elemental sulfur and sodium hydrosulfide in alcoholic solution . The reaction can be represented as follows: 2NaSH + 4 S → Na2S4 + H2S .

Molecular Structure Analysis

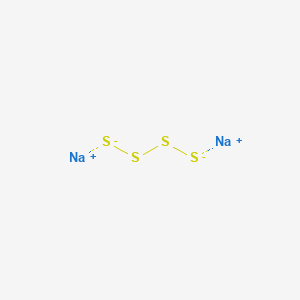

The polysulfide anions in disodium tetrasulphide adopt zig-zag chains of sulfur atoms. The S-S distances are about 2.05 Å and the S-S-S-S dihedral angles are around 90° .

Chemical Reactions Analysis

Upon treatment with acid, disodium tetrasulphide is converted to hydrogen sulfide and elemental sulfur . Treatment with alkylating agents gives organic polysulfides . In one commercial application, it is used to produce the cross-linking agent bis (triethoxysilylpropyl)tetrasulfide .

Physical And Chemical Properties Analysis

Disodium tetrasulphide has a molecular formula of Na2S4 and an average mass of 174.243 Da . It is soluble in water . The density of disodium tetrasulphide is 1.268 g/cm^3 at 15.5 °C .

科学的研究の応用

Synthesis of Oligonucleotides : Dibenzoyl tetrasulphide has been identified as an efficient sulphur-transfer agent in the synthesis of phosphorothioate analogues of oligodeoxyribonucleotides, important in genetic research and drug development (Rao, Reese, & Zhao, 1992).

Metabolism Studies : The metabolism of disulphiram (tetraethylthiuram disulphide) and diethyldithiocarbamate in rats revealed insights into drug metabolism and interactions with ethanol, contributing to understanding of drug effects and toxicology (J. Strömme, 1965).

Hydrogen Sulphide Research : Garlic scape oil, containing organosulphides including tetrasulphides, was studied for its hydrogen sulphide-releasing activity. This is significant in exploring physiological functions of H2S in the body (Tocmo, Wang, Liang, & Huang, 2015).

Thin Film Research : The impact of EDTA concentration on the properties of arsenic trisulphide thin films was studied, highlighting the application of sulphide compounds in materials science (Gadakh & Bhosale, 2001).

Environmental Studies : Disodium disulphite, closely related to tetrasulphides, was evaluated for its environmental and toxic effects, contributing to chemical safety and environmental health studies (Song et al., 2002).

Mercury Removal : Molybdenum disulphide, a sulphide compound, was researched for mercury removal in aquatic systems, demonstrating its potential in environmental remediation (Ai, Ruan, Shen, & Lu, 2016).

Safety And Hazards

特性

InChI |

InChI=1S/2Na.H2S4/c;;1-3-4-2/h;;1-2H/q2*+1;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCCLBKPLLUIJC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[S-]SS[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2S4 | |

| Record name | sodium tetrasulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tetrasulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065186 | |

| Record name | Sodium sulfide (Na2(S4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [IUCLID] Light brown powder with an odor like rotten eggs; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Sodium sulfide (Na2(S4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium tetrasulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium tetrasulfide | |

CAS RN |

12034-39-8 | |

| Record name | Sodium tetrasulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium tetrasulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfide (Na2(S4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfide (Na2(S4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tetrasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)